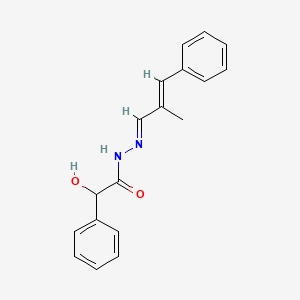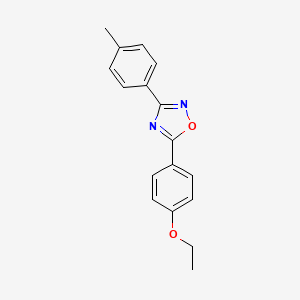
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, also known as HPPH, is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. This compound is synthesized through a multi-step process and has been extensively studied for its scientific research applications.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is not fully understood. However, it is believed that 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways involved in cell growth and survival. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to inhibit the expression of various oncogenes and activate tumor suppressor genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its pharmacological properties. However, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has some limitations as well. It is relatively unstable and has a short half-life, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide. One potential area of research is the development of novel 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide and its potential therapeutic applications in various diseases. Additionally, the development of new methods for synthesizing 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide may also be an area of future research.
Conclusion
In conclusion, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is a hydrazide derivative that has gained significant attention in recent years due to its potential pharmacological properties. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide possesses antioxidant, anti-inflammatory, and anticancer activities and has been shown to inhibit the growth of tumors in animal models. There are several future directions for research on 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide, including the development of novel derivatives and investigation of its potential therapeutic applications in various diseases.
Synthesemethoden
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide is synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxy-N'-phenylacetohydrazide. This intermediate is then reacted with acetic anhydride and benzaldehyde to form the final product, 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been studied extensively for its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 2-hydroxy-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)-2-phenylacetohydrazide has been tested against various cancer cell lines and has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14(12-15-8-4-2-5-9-15)13-19-20-18(22)17(21)16-10-6-3-7-11-16/h2-13,17,21H,1H3,(H,20,22)/b14-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZPQHGHORQYJB-QQWZAAIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)
![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)



![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)
![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)


![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

